Pentan-3-yl trifluoromethanesulfonate

Übersicht

Beschreibung

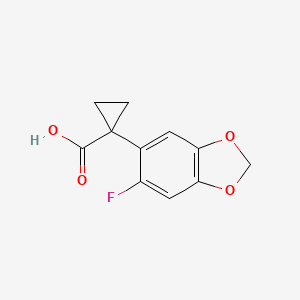

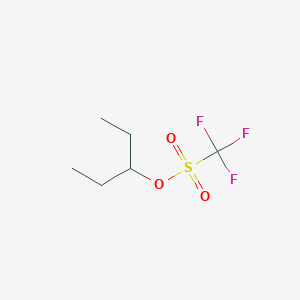

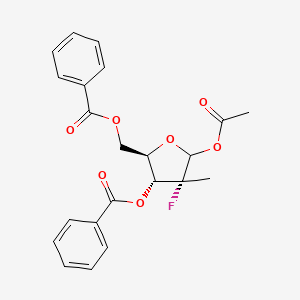

Pentan-3-yl trifluoromethanesulfonate is a chemical compound . It has the chemical formula C₆H₁₁F₃O₃S . The compound is used in laboratory chemicals.

Molecular Structure Analysis

The molecular structure of Pentan-3-yl trifluoromethanesulfonate consists of a pentan-3-yl group (C5H11) attached to a trifluoromethanesulfonate group . The trifluoromethanesulfonate group is a good leaving group, which makes it useful in various chemical reactions .Chemical Reactions Analysis

Trifluoromethanesulfonate anion, a part of the Pentan-3-yl trifluoromethanesulfonate molecule, can act as a nucleophile in certain reactions . This property can be utilized in various chemical transformations .Wissenschaftliche Forschungsanwendungen

Polymerization Processes

Pentan-3-yl trifluoromethanesulfonate is implicated in controlled cationic polymerization reactions. For example, the use of trifluoromethanesulfonic acid as a catalyst with protic reagents such as water, 2-propanol, or 1-pentanol can efficiently initiate the cationic polymerization of lactide in dichloromethane solution at room temperature. This process yields polylactides (PLAs) with molar masses up to 20,000, demonstrating the quantitative incorporation of the protic initiator in the polymer chains without significant transesterification reactions. The controlled character of this polymerization is further evidenced by the linear relationship of the number-average molar mass with both monomer conversion and monomer-to-initiator ratio, as well as a first-order dependence on monomer concentration (Bourissou et al., 2005).

Catalysis in Organic Synthesis

Trifluoromethanesulfonates play a crucial role as catalysts in organic synthesis. For instance, scandium trifluoromethanesulfonate (triflate) has been highlighted as an extraordinarily effective catalyst for the aminolysis of 1,2-epoxides. This catalysis is highly efficient, affording the corresponding β-amino alcohols at room temperature in very good yields, showcasing remarkable anti stereoselectivity and regioselectivity (Chini et al., 1994).

Environmental and Health Impact Studies

The environmental persistence and impact of polyfluoroalkyl chemicals (PFCs), which include compounds like perfluorooctane sulfonate (PFOS) and related trifluoromethanesulfonate compounds, are of significant concern. Studies indicate widespread exposure in the U.S. population to such chemicals. For example, research has detected PFOS, PFOA, PFHxS, and PFNA in more than 98% of sampled individuals, with concentrations differing by race/ethnicity and sex. Notably, geometric mean concentrations of these substances in the population showed a significant decrease for PFOS and PFOA, attributed to changes in manufacturing practices (Calafat et al., 2007).

Wirkmechanismus

Eigenschaften

IUPAC Name |

pentan-3-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O3S/c1-3-5(4-2)12-13(10,11)6(7,8)9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHFYHRENNMQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731291 | |

| Record name | Pentan-3-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191211-62-8 | |

| Record name | Pentan-3-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B1508335.png)